molecular formula C6H12ClNO2 B15225146 ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride

((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride

Cat. No.: B15225146
M. Wt: 165.62 g/mol
InChI Key: HBRDNPJMLABADF-KGZKBUQUSA-N
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Description

((1R,4R)-2-Oxa-5-azabicyclo[221]heptan-1-yl)methanol hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds within the structure.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility.

Mechanism of Action

The mechanism of action of ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and its derivatives . These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride lies in its specific combination of oxygen and nitrogen atoms within the bicyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c8-4-6-1-5(2-9-6)7-3-6;/h5,7-8H,1-4H2;1H/t5-,6-;/m1./s1

InChI Key

HBRDNPJMLABADF-KGZKBUQUSA-N

Isomeric SMILES

C1[C@@H]2CO[C@]1(CN2)CO.Cl

Canonical SMILES

C1C2COC1(CN2)CO.Cl

Origin of Product

United States

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